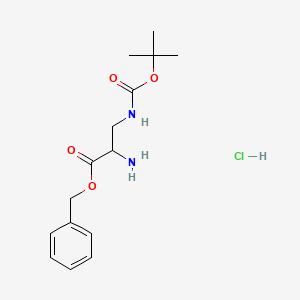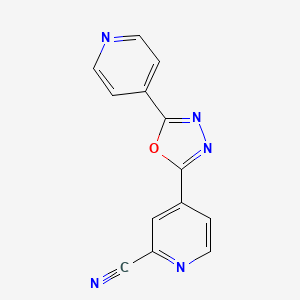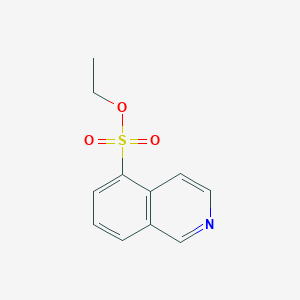
Fmoc-HomoSec(Mob)-OH
Overview
Description
Fmoc-HomoSec(Mob)-OH: is a derivative of the amino acid homoserine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is protected by a 4-methoxybenzyl (Mob) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoSec(Mob)-OH typically involves the following steps:
-
Protection of the Amino Group: : The amino group of homoserine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
-
Protection of the Hydroxyl Group: : The hydroxyl group of the Fmoc-protected homoserine is then protected by reacting it with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Deprotection Reactions: : The Fmoc and Mob protecting groups can be removed under mild conditions. The Fmoc group is typically removed using a solution of piperidine in dimethylformamide, while the Mob group can be removed using trifluoroacetic acid in the presence of scavengers like anisole or thioanisole.
-
Substitution Reactions: : The hydroxyl group of Fmoc-HomoSec(Mob)-OH can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions
Piperidine in Dimethylformamide: Used for the removal of the Fmoc protecting group.
Trifluoroacetic Acid with Scavengers: Used for the removal of the Mob protecting group.
Sodium Hydride or Potassium Carbonate: Used as bases in substitution reactions.
Major Products Formed
Deprotected Homoserine: Formed after the removal of both Fmoc and Mob protecting groups.
Ethers and Esters: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
Chemistry
Fmoc-HomoSec(Mob)-OH is widely used in peptide synthesis as a building block. Its stable protecting groups allow for the sequential addition of amino acids to form peptides with high purity and yield.
Biology
In biological research, this compound is used to synthesize peptides that are then studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential as therapeutic agents. These peptides can act as inhibitors of enzymes, receptors, or other molecular targets involved in disease processes.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its stable protecting groups and ease of removal make it an ideal choice for industrial peptide synthesis.
Mechanism of Action
The mechanism of action of Fmoc-HomoSec(Mob)-OH involves the sequential removal of the Fmoc and Mob protecting groups under mild conditions, allowing for the free amino and hydroxyl groups to participate in further chemical reactions. The Fmoc group is removed by nucleophilic attack of piperidine, while the Mob group is removed by acid-catalyzed cleavage.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Homoserine-OH: Similar to Fmoc-HomoSec(Mob)-OH but lacks the Mob protecting group on the hydroxyl group.
Boc-HomoSec(Mob)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.
Cbz-HomoSec(Mob)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of the Fmoc group for amino protection.
Uniqueness
This compound is unique due to the combination of Fmoc and Mob protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the sequential addition of amino acids requires stable protecting groups that can be removed without affecting the rest of the molecule.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


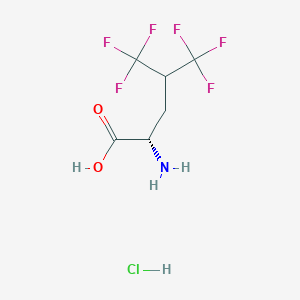
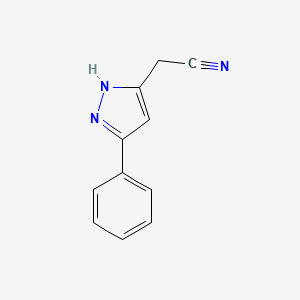
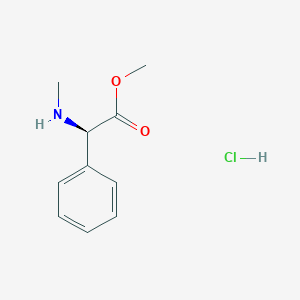
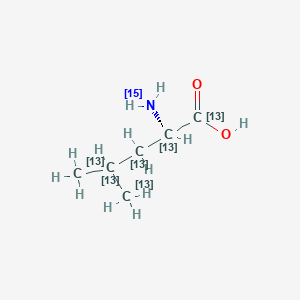
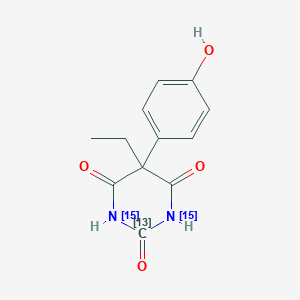
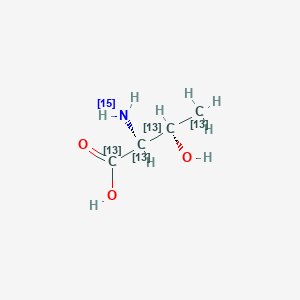
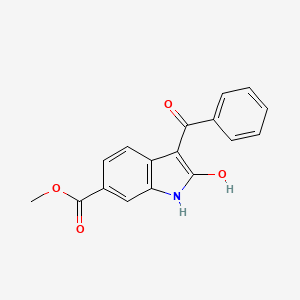
![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
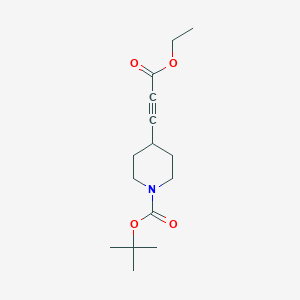
![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)

